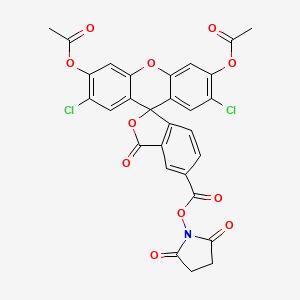

Carboxy-DCFDA N-succinimidyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carboxy-DCFDA N-succinimidyl ester is a cell-permeable, fluorogenic esterase substrate. It is widely used in scientific research due to its ability to become hydrolyzed intracellularly to a green fluorophore, which covalently bonds to proteins . This compound is particularly useful in various biological and chemical applications, including cell labeling and tracking.

準備方法

Synthetic Routes and Reaction Conditions

Carboxy-DCFDA N-succinimidyl ester is synthesized through a series of chemical reactions involving the esterification of carboxy-2’,7’-dichlorofluorescein with N-hydroxysuccinimide. The reaction typically requires the presence of a dehydrating agent such as dicyclohexylcarbodiimide to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes under controlled conditions to ensure high purity and yield. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired level of purity .

化学反応の分析

Types of Reactions

Carboxy-DCFDA N-succinimidyl ester primarily undergoes hydrolysis and esterification reactions. Upon entering cells, it is hydrolyzed by intracellular esterases to form the fluorescent compound 5-(and-6)-carboxy-2’,7’-dichlorofluorescein .

Common Reagents and Conditions

Hydrolysis: Intracellular esterases are the primary reagents that catalyze the hydrolysis of this compound.

Esterification: N-hydroxysuccinimide and dicyclohexylcarbodiimide are commonly used reagents in the esterification process.

Major Products Formed

The major product formed from the hydrolysis of this compound is 5-(and-6)-carboxy-2’,7’-dichlorofluorescein, which is a green fluorescent compound .

科学的研究の応用

Detection of Intracellular Reactive Oxygen Species (ROS)

Mechanism of Action:

Carboxy-DCFDA is initially non-fluorescent but becomes fluorescent upon oxidation by ROS. The intensity of fluorescence correlates with the ROS concentration, making it a sensitive probe for oxidative stress studies. This property is particularly useful in understanding the role of ROS in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases .

Applications:

- Oxidative Stress Research: Researchers utilize Carboxy-DCFDA to investigate the effects of oxidative stress on cellular functions and to evaluate potential antioxidant therapies.

- High-Throughput Screening: Its fluorescence-based detection enables rapid assessment of drug candidates that modulate ROS levels, facilitating drug discovery efforts aimed at oxidative stress-related diseases.

Cellular Tracking and Labeling

Fluorescent Tracing:

Carboxy-DCFDA can covalently label proteins within cells, allowing for long-term tracking of cellular processes such as proliferation, apoptosis, and migration. The dye partitions into daughter cells during division, enabling lineage tracing over multiple generations .

Applications:

- Cell Proliferation Studies: The compound is employed to monitor cell division and proliferation rates in various experimental setups.

- Apoptosis Research: By tracking changes in fluorescence, researchers can assess apoptotic processes in different cell types .

Protein Interaction Studies

Binding Affinity Analysis:

The reactive succinimidyl ester group in Carboxy-DCFDA interacts with amine groups on proteins, forming stable conjugates that can be analyzed to study protein expression and localization changes under various conditions.

Applications:

- Protein Localization Studies: Researchers can visualize the distribution of specific proteins within cells using fluorescent microscopy.

- Enzyme Activity Monitoring: The hydrolysis rate of the dye can be influenced by cellular conditions (e.g., pH), providing insights into enzyme activity within cells .

Comparison with Other Fluorescent Probes

| Compound Name | Description | Unique Features |

|---|---|---|

| Carboxyfluorescein diacetate succinimidyl ester | Amine-reactive dye releasing fluorescein upon cleavage | More hydrophobic than Carboxy-DCFDA |

| 6-Carboxyfluorescein diacetate N-succinimidyl ester | Fluorometric reagent for pH studies in bacteria | Tailored for pH measurement applications |

| 5(6)-Carboxyfluorescein diacetate | Similar fluorochrome used primarily for live cell imaging | Lacks covalent binding capability |

Carboxy-DCFDA stands out due to its specific reactivity towards amines and its utility in long-term tracking of cellular processes through stable labeling .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Carboxy-DCFDA in various research contexts:

-

Oxidative Stress in Cancer Cells:

A study demonstrated that using Carboxy-DCFDA allowed researchers to quantify ROS levels in cancer cells exposed to different chemotherapeutic agents, providing insights into treatment efficacy and mechanisms of resistance. -

Neurodegenerative Disease Models:

Researchers utilized Carboxy-DCFDA to assess oxidative stress levels in neuronal cultures under conditions mimicking neurodegenerative diseases. The findings indicated a correlation between increased ROS levels and neuronal apoptosis, suggesting potential therapeutic targets . -

Cell Migration Studies:

In experiments examining immune cell migration, Carboxy-DCFDA was used to label T-cells, allowing researchers to track their movement in vivo. This application provided valuable data on immune responses during infection or inflammation .

作用機序

Carboxy-DCFDA N-succinimidyl ester exerts its effects through hydrolysis by intracellular esterases, resulting in the formation of a fluorescent compound that covalently binds to proteins. This binding allows for the visualization and tracking of cellular processes. The molecular targets include lysine residues and other amine sources within proteins .

類似化合物との比較

Similar Compounds

Carboxyfluorescein diacetate succinimidyl ester: Similar in structure and function, used for cell labeling and tracking.

5-Carboxy-tetramethylrhodamine N-succinimidyl ester: Another fluorescent tracer used in various biological applications.

Uniqueness

Carboxy-DCFDA N-succinimidyl ester is unique due to its high cell permeability and ability to form a stable covalent bond with intracellular proteins, making it highly effective for long-term cell labeling and tracking .

生物活性

Carboxy-DCFDA N-succinimidyl ester (Carboxy-DCFDA SE) is a fluorescent probe widely utilized in biological research to detect reactive oxygen species (ROS) and study cellular processes. This article explores its biological activity, mechanisms of action, applications, and relevant research findings, supported by data tables and case studies.

Carboxy-DCFDA SE is a non-fluorescent compound that can easily diffuse into live cells. Once inside, it is hydrolyzed by intracellular esterases, releasing the fluorescent moiety, Carboxy-DCF. This compound becomes highly fluorescent upon oxidation in the presence of ROS, allowing researchers to quantify ROS levels based on fluorescence intensity. The reaction can be summarized as follows:

- Diffusion : Carboxy-DCFDA SE enters the cell.

- Hydrolysis : Esterases cleave the succinimidyl ester group.

- Oxidation : Carboxy-DCF is formed and fluoresces in response to ROS.

This mechanism enables the tracking of cellular processes such as proliferation, apoptosis, and migration over time, making it a valuable tool for studying cell lineage and fate during division .

Applications

Carboxy-DCFDA SE has diverse applications in biological research:

- ROS Detection : It serves as a sensitive probe for monitoring ROS production in various cell types and tissues.

- Cell Labeling : The reactive succinimidyl ester group allows for stable covalent bonding with amine groups on proteins, facilitating cell tracking through fluorescence microscopy or flow cytometry.

- Long-term Studies : Its ability to partition into daughter cells during division makes it useful for longitudinal studies of cell behavior .

Comparative Studies on Esterase Activity

Research has shown that esterase activity varies across species when using Carboxy-DCFDA. A study measured hydrolysis rates in mouse, rabbit, and pig plasma, revealing significant differences:

| Species | Esterase Activity (nM/ml/sec) |

|---|---|

| Mouse | 89.5 |

| Rabbit | 14.9 |

| Pig | 7.0 |

These findings indicate that mouse plasma exhibits the highest esterase activity, which may influence the probe's effectiveness in different biological contexts .

Case Study: Tracking T Cell Migration

A notable application of Carboxy-DCFDA SE was demonstrated in a study tracking antigen-specific cytotoxic T lymphocytes during cancer immunotherapy. The researchers used the probe to label T cells and monitor their migration and distribution within tumor environments. Results indicated that T cells labeled with Carboxy-DCFDA SE could be tracked effectively over time, providing insights into immune responses against tumors .

Stability and Reactivity

The stability of Carboxy-DCFDA SE post-hydrolysis is crucial for its application in live-cell imaging. Studies have shown that once hydrolyzed, the fluorescent product remains within the cytosol due to covalent bonding with cellular proteins, preventing leakage out of the cell. This property enhances its utility for long-term studies .

特性

CAS番号 |

147265-60-9 |

|---|---|

分子式 |

C30H21Cl2NO11 |

分子量 |

642.4 g/mol |

IUPAC名 |

(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate;(2,5-dioxopyrrolidin-1-yl) acetate |

InChI |

InChI=1S/C24H14Cl2O7.C6H7NO4/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19;1-4(8)11-7-5(9)2-3-6(7)10/h3-10H,1-2H3;2-3H2,1H3 |

InChIキー |

XVSYICLDQRKEPM-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O4)Cl)OC(=O)C)Cl |

正規SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl.CC(=O)ON1C(=O)CCC1=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。